molecular formula C11H20INO2Zn B2369024 Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) CAS No. 2135683-36-0

Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+)

Cat. No.: B2369024
CAS No.: 2135683-36-0
M. Wt: 390.57
InChI Key: IVOHLQUZXLRKGG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+): is a chemical compound with the molecular formula C11H20INO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in the field of medicinal chemistry and pharmaceutical research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) typically involves the reaction of (1-tert-Butoxycarbonyl-3-piperidyl)methyl iodide with zinc in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting solution is then filtered to remove any unreacted zinc and other impurities .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and filtration is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc iodide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is often used in cross-coupling reactions to form carbon-carbon bonds, such as in the Negishi coupling reaction.

Common Reagents and Conditions:

    Reagents: Common reagents used with this compound include halides, boronic acids, and other organometallic reagents.

    Conditions: These reactions typically require an inert atmosphere, a suitable solvent like THF, and may involve catalysts such as palladium or nickel.

Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of complex molecular architectures.

Biology and Medicine: In biological and medicinal research, this compound is used to synthesize potential drug candidates

Industry: In the industrial sector, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is used in the production of fine chemicals and pharmaceuticals. Its role in the synthesis of intermediates and active pharmaceutical ingredients (APIs) is crucial for the development of new drugs.

Mechanism of Action

The mechanism of action of Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) involves its ability to act as a nucleophile in substitution and coupling reactions. The zinc atom in the compound coordinates with the carbon atom, making it more reactive towards electrophiles. This reactivity facilitates the formation of new carbon-carbon bonds, which is essential in organic synthesis .

Comparison with Similar Compounds

  • (1-tert-Butoxycarbonyl-3-piperidyl)methylzinc bromide
  • (1-tert-Butoxycarbonyl-3-piperidyl)methylzinc chloride

Comparison: Compared to its bromide and chloride counterparts, Tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+) is often preferred due to its higher reactivity and better solubility in organic solvents. This makes it more efficient in certain synthetic applications, particularly in the formation of carbon-carbon bonds.

Properties

IUPAC Name

tert-butyl 3-methanidylpiperidine-1-carboxylate;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO2.HI.Zn/c1-9-6-5-7-12(8-9)10(13)14-11(2,3)4;;/h9H,1,5-8H2,2-4H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIPBYLBBXNGBH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)[CH2-].[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20INO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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